2-(2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)ethyl)isoindoline-1,3-dione
Description
Properties
IUPAC Name |
2-[2-[(12-oxo-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]ethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O3S2/c29-22-16-9-4-5-10-17(16)23(30)27(22)13-14-32-25-26-21-20(18-11-6-12-19(18)33-21)24(31)28(25)15-7-2-1-3-8-15/h1-5,7-10H,6,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POGCEZIEUNRRPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C(=O)N(C(=N3)SCCN4C(=O)C5=CC=CC=C5C4=O)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)ethyl)isoindoline-1,3-dione is a complex heterocyclic structure that has garnered interest due to its potential biological activities, particularly in anticancer research. This article reviews the available data on its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 422.51 g/mol. The compound features a unique arrangement of thieno[2,3-d]pyrimidine and isoindoline moieties that may contribute to its biological properties.
Research indicates that compounds with similar structural frameworks often exhibit their biological effects through the inhibition of specific enzymes involved in nucleotide biosynthesis and cell proliferation. Specifically, the thienopyrimidine derivatives have been shown to inhibit glycinamide ribonucleotide formyltransferase (GARFTase) and aminoimidazole carboxamide ribonucleotide formyltransferase (AICARFTase) , both critical enzymes in the de novo purine synthesis pathway. This dual inhibition can lead to reduced proliferation of cancer cells by disrupting their nucleotide supply necessary for DNA synthesis.
Anticancer Activity
Several studies have explored the anticancer potential of thienopyrimidine derivatives. For instance:
-
In vitro Studies : Compounds structurally related to the target compound have demonstrated significant antiproliferative effects against various human tumor cell lines. For example:
- A study reported that certain derivatives inhibited KB human tumor cells with varying potency based on structural modifications (e.g., chain length and functional groups) .
- Another investigation highlighted that compounds with three to four carbon atoms in their side chains exhibited enhanced inhibitory activity against cancer cell lines .
- Mechanistic Insights : The ability of these compounds to act as dual inhibitors allows them to overcome resistance mechanisms often seen in cancer treatments. The inhibition of both GARFTase and AICARFTase targets two distinct pathways in purine biosynthesis, which may enhance therapeutic efficacy against resistant tumors .
Other Biological Activities
Beyond anticancer properties, there is emerging evidence suggesting that similar compounds may exhibit:
- Antimicrobial Activity : Some thienopyrimidine derivatives have shown effectiveness against various bacterial strains.
- Anti-inflammatory Effects : Certain analogs have been studied for their potential to modulate inflammatory pathways.
Case Studies and Research Findings
Comparison with Similar Compounds
Structural Features
The compound’s structural uniqueness lies in its isoindoline-1,3-dione substituent , distinguishing it from analogs with simpler aromatic or aliphatic groups. Comparisons with structurally related compounds include:
Key Observations :
- Analogs with hydroxyl groups (e.g., 4g) exhibit improved tyrosinase inhibition due to hydrogen-bonding capabilities, whereas the target compound’s electron-deficient isoindoline-dione may favor interactions with electron-rich biological targets .
Key Observations :
- Cyclocondensation strategies (e.g., ) offer high yields for fused-ring systems, suggesting scalability for derivatives with similar cores.
Key Observations :
- The isoindoline-1,3-dione group may enhance cytotoxicity via intercalation or protein binding, but this remains untested for the target compound.
- Compound 4g’s anti-tyrosinase activity suggests that substituent polarity (e.g., hydroxyl groups) is critical for enzyme inhibition, a feature absent in the target compound .
Physicochemical Properties
Data from analogs provide indirect insights:
| Compound | pKa | Density (g/cm³) | Solubility Insights | Reference |
|---|---|---|---|---|
| 3-(4-Chlorophenyl)-...dione | 11.88 | 1.510 | Low aqueous solubility | |
| Thieno[2,3-d]pyrimidinones | N/A | N/A | Ethanol-soluble during synthesis |
Key Observations :
- Predicted pKa (~11.88 for ) suggests deprotonation at physiological pH, favoring interaction with cationic residues in enzymes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
